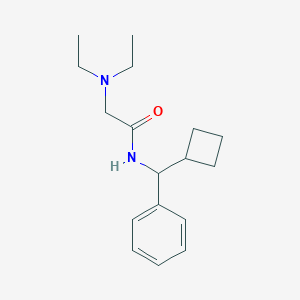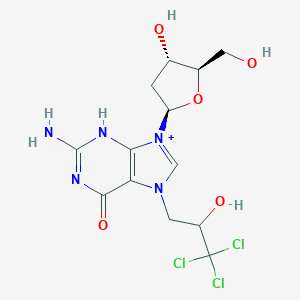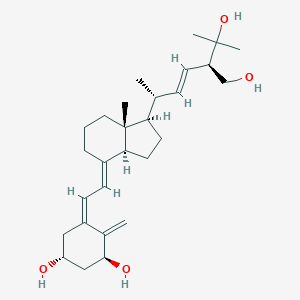
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound is synthesized from ergosterol and has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In
Mécanisme D'action
The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and involves multiple pathways. This compound binds to the vitamin D receptor (VDR) and regulates gene expression in a range of tissues, including bone, immune cells, and cancer cells. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to regulate the expression of genes involved in bone mineralization, immune function, and cell proliferation. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been shown to modulate the activity of several enzymes, including CYP24A1, which is involved in the metabolism of vitamin D.
Avantages Et Limitations Des Expériences En Laboratoire
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has several advantages and limitations for lab experiments. One advantage is that this compound is stable and can be stored for long periods of time. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is commercially available and can be easily obtained for research purposes. However, one limitation is that this compound is relatively expensive compared to other vitamin D analogs. In addition, the synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol. One direction is to further explore the potential therapeutic benefits of this compound in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. In addition, future research could focus on the development of new synthetic methods for 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol that are more efficient and cost-effective. Finally, future research could explore the potential use of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol as a tool for studying the vitamin D signaling pathway and its role in disease.
Conclusion
In conclusion, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a vitamin D analog that has been extensively studied for its potential therapeutic benefits. This compound has a range of biochemical and physiological effects in vitro and in vivo, and may have applications in the treatment of cancer, osteoporosis, and autoimmune disorders. While there are some limitations to the use of this compound in lab experiments, there are also several advantages, including its stability and availability. Future research on 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol could lead to new insights into the role of vitamin D in disease and the development of new therapies for a range of conditions.
Méthodes De Synthèse
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is synthesized from ergosterol through a multi-step process involving ultraviolet irradiation, oxidation, and hydroxylation. This compound can also be synthesized through chemical modification of ergocalciferol, which is a precursor of vitamin D2. The synthesis of 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been extensively studied for its potential therapeutic benefits in a range of diseases, including cancer, osteoporosis, and autoimmune disorders. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects, and may also have anti-tumor properties. In addition, 1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol has been studied for its potential to enhance bone mineral density and prevent fractures in patients with osteoporosis.
Propriétés
Numéro CAS |
104870-37-3 |
|---|---|
Nom du produit |
1alpha,25,28-trihydroxyvitamin D2/1alpha,25,28-trihydroxyergocalciferol |
Formule moléculaire |
C28H44O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1 |
Clé InChI |
UHMSHZFVGABXAS-KIAAZJKISA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES canonique |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1,25,28-trihydroxyvitamin D 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



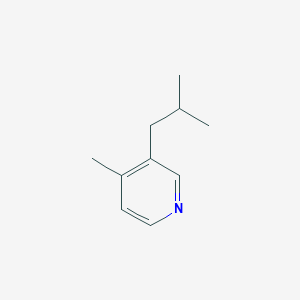
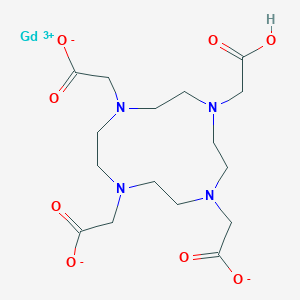
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
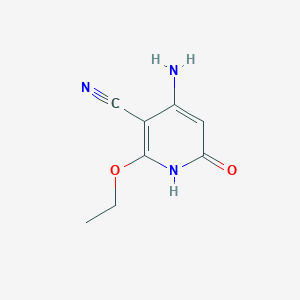
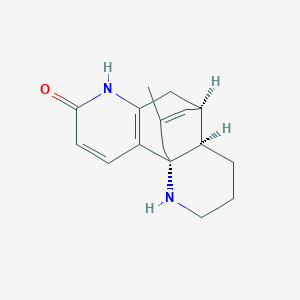
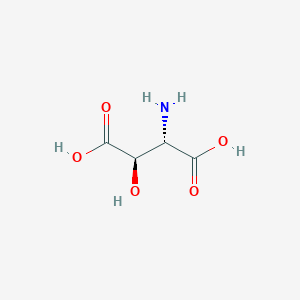
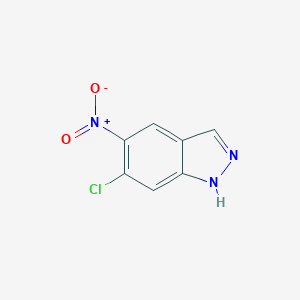
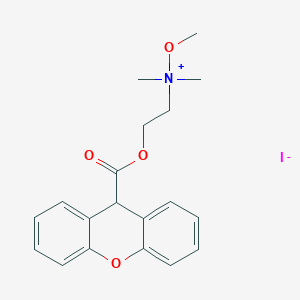
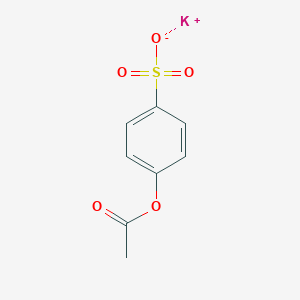
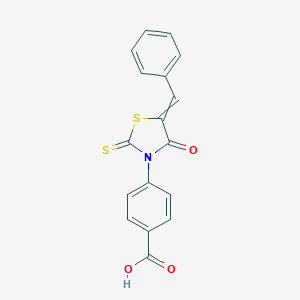
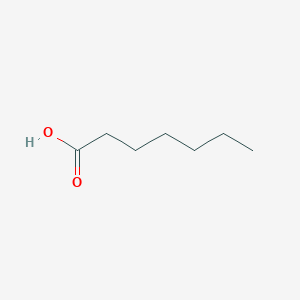
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
